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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylnicotinic acid

Cat. No.: B184557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-
Dichloro-6-methylnicotinic acid, a key intermediate in various synthetic applications. In the

absence of specific experimental data in publicly available literature, this document outlines the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics based on the analysis of its constituent functional groups and related chemical

structures. Furthermore, it details generalized experimental protocols for acquiring such data,

offering a framework for the analytical characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,4-Dichloro-6-
methylnicotinic acid. These predictions are derived from established principles of

spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

COOH 10.0 - 13.0 Singlet (broad)

The chemical shift of

the carboxylic acid

proton is highly

dependent on the

solvent and

concentration due to

hydrogen bonding.

H-5 7.5 - 8.0 Singlet

The sole aromatic

proton is expected to

appear as a singlet in

the aromatic region.

The exact shift is

influenced by the

electron-withdrawing

effects of the chlorine

atoms and the

carboxylic acid group.

CH₃ 2.5 - 2.8 Singlet

The methyl protons

will appear as a

singlet, with their

chemical shift

influenced by the

adjacent aromatic ring

and its substituents.

Predicted in CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

C=O 165 - 175

The carbonyl carbon of the

carboxylic acid will be in the

typical downfield region for this

functional group.

C-2 (C-Cl) 150 - 155

The carbon atom bonded to

the chlorine at position 2 is

expected to be significantly

downfield.

C-3 (C-COOH) 130 - 135
The carbon to which the

carboxylic acid is attached.

C-4 (C-Cl) 145 - 150
The carbon atom bonded to

the chlorine at position 4.

C-5 125 - 130
The carbon bearing the only

aromatic proton.

C-6 (C-CH₃) 155 - 160
The carbon atom to which the

methyl group is attached.

CH₃ 20 - 25
The methyl carbon will appear

in the aliphatic region.

Predicted in CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
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Functional Group
Predicted Absorption

Range (cm⁻¹)
Intensity Notes

O-H (Carboxylic Acid) 2500 - 3300 Broad

This very broad

absorption is

characteristic of the

hydrogen-bonded O-H

stretch in a carboxylic

acid dimer.[1][2][3]

C-H (Aromatic) 3000 - 3100 Weak to Medium

Stretching vibration of

the C-H bond on the

pyridine ring.[4]

C-H (Aliphatic) 2850 - 3000 Weak to Medium

Stretching vibrations

of the C-H bonds in

the methyl group.

C=O (Carboxylic Acid) 1700 - 1725 Strong

The carbonyl stretch

is a very strong and

sharp absorption.

Conjugation with the

aromatic ring may

slightly lower the

frequency.[1][2][3]

C=C, C=N (Aromatic

Ring)
1400 - 1600 Medium to Strong

Stretching vibrations

within the pyridine

ring.

C-O (Carboxylic Acid) 1210 - 1320 Medium
Stretching of the C-O

single bond.[1]

C-Cl 600 - 800 Medium to Strong
Carbon-chlorine

stretching vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data
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Ion Predicted m/z Notes

[M]⁺ 205/207/209

The molecular ion peak. The

isotopic pattern will be

characteristic of a molecule

containing two chlorine atoms

(approximately 9:6:1 ratio for

M, M+2, M+4).

[M-OH]⁺ 188/190/192
Loss of the hydroxyl radical

from the carboxylic acid group.

[M-COOH]⁺ 160/162/164
Loss of the entire carboxylic

acid group (decarboxylation).

[M-Cl]⁺ 170/172 Loss of a chlorine atom.

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2,4-Dichloro-6-
methylnicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-6-methylnicotinic
acid in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is crucial, as nicotinic acid derivatives

can have limited solubility. DMSO-d₆ is often a good choice for carboxylic acids.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-

decoupled sequence is typically used to simplify the spectrum to singlets for each unique

carbon atom. A larger number of scans and a longer relaxation delay may be necessary

due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.

Place the sample in the spectrometer and record the IR spectrum, typically in the range of

4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

Electron Ionization (EI): For volatile compounds, the sample can be introduced via a direct

insertion probe or through a gas chromatograph (GC-MS). The sample is heated to

promote vaporization and then ionized by a high-energy electron beam.

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, the sample

is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount
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of formic acid to promote protonation) and introduced into the mass spectrometer via liquid

chromatography (LC-MS) or direct infusion.[5]

Data Acquisition:

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the

molecular ion and its fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2,4-Dichloro-6-methylnicotinic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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